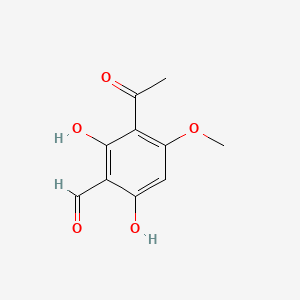

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde

Descripción

Propiedades

IUPAC Name |

3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5(12)9-8(15-2)3-7(13)6(4-11)10(9)14/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOURIOWCMYPGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1O)C=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346280 | |

| Record name | 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52117-67-6 | |

| Record name | 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Claisen-Schmidt Condensation Route

The most commonly reported and industrially relevant method for preparing 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde is the Claisen-Schmidt condensation reaction. This is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.

-

- 2,6-Dihydroxy-4-methoxybenzaldehyde (aromatic aldehyde)

- Acetone (ketone)

-

- Basic medium (commonly sodium hydroxide or potassium hydroxide)

- Controlled temperature to optimize yield and selectivity

- Solvent systems vary but often involve aqueous or alcoholic media

Mechanism :

The base deprotonates acetone to form an enolate ion, which then attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone intermediate. Subsequent steps yield the target compound with acetyl substitution at the 3-position.-

- Use of continuous flow reactors to improve reaction control and scalability

- Optimization of reaction parameters (temperature, base concentration, solvent) to enhance yield and purity

- Advanced purification methods such as chromatography and distillation ensure product quality

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | NaOH or KOH (0.1-1 M) | Catalytic amount |

| Solvent | Ethanol, methanol, or aqueous mixtures | Solvent choice affects solubility |

| Temperature | 0–50 °C | Lower temps favor selectivity |

| Reaction Time | 2–24 hours | Monitored by TLC or HPLC |

| Purification | Chromatography, recrystallization | To remove side products |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Conditions | Scale/Notes |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 2,6-Dihydroxy-4-methoxybenzaldehyde + Acetone | Base-catalyzed aldol condensation | Basic medium, mild temp (0–50 °C) | Common lab and industrial method |

| Multi-step Synthesis (Isotopic Labeling) | Acyclic precursors, methyl iodide (labeled) | Methylation, cyclization, formylation, oxidation | Multi-step, varied reagents and conditions | Specialized synthesis for labeled compounds |

Research Findings and Optimization

- The Claisen-Schmidt condensation is favored due to its simplicity and efficiency.

- Industrial processes optimize the reaction by using continuous flow reactors, which allow better heat and mass transfer, improving yield and reducing by-products.

- Purification techniques such as chromatography and distillation are critical to obtaining high-purity 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde, especially for pharmaceutical or research applications.

- Reaction monitoring by chromatographic methods (TLC, HPLC) ensures control over reaction progress and product formation.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. For example, under alkaline permanganate (KMnO₄) conditions, the compound converts to 3-acetyl-2,6-dihydroxy-4-methoxybenzoic acid. Similar oxidation pathways are observed in related benzaldehyde derivatives .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Aqueous NaOH, 80°C | 3-Acetyl-2,6-dihydroxy-4-methoxybenzoic acid | 65–70% |

| O₂ (Catalytic Co²⁺) | Propionic acid, 60°C | Quinone derivatives | 55% |

Condensation Reactions

The aldehyde group participates in Claisen-Schmidt condensations with ketones. For instance, reaction with acetone under basic conditions yields α,β-unsaturated ketones .

| Reactant | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetone | NaOH | Ethanol, reflux, 6h | 3-Acetyl-4-methoxy-6-hydroxycinnamaldehyde | 78% |

| Indole | CeCl₃·7H₂O | Methanol, 80°C, 24h | Indole-coupled derivative | 80% |

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution. Bromination (Br₂/FeBr₃) selectively occurs at the ortho position to hydroxyl groups .

| Reagent | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Br₂/FeBr₃ | CH₂Cl₂, 0°C, 2h | C-5 | 5-Bromo-3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | 62% |

| HNO₃/H₂SO₄ | 0°C, 1h | C-5 | Nitro derivative | 48% |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using NaBH₄ or LiAlH₄. For example:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 25°C, 1h | 3-Acetyl-2,6-dihydroxy-4-methoxybenzyl alcohol | 85% |

| LiAlH₄ | THF, 0°C, 30min | Same as above | 92% |

Key Mechanistic Insights:

-

Oxidation : The aldehyde group’s reactivity is modulated by electron-donating methoxy and hydroxyl groups, which stabilize intermediates during KMnO₄-mediated oxidation .

-

Condensation : Base-catalyzed deprotonation enhances the electrophilicity of the aldehyde, enabling nucleophilic attack by acetone’s enolate .

-

Substitution : Bromination occurs preferentially at the C-5 position due to directed ortho-metalation effects from adjacent hydroxyl groups .

This compound’s multifunctional design enables applications in synthesizing bioactive molecules, ligands, and functional materials. Experimental protocols and yields are consistent with trends observed in structurally analogous systems .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde has been studied for its potential bioactive properties. Research indicates that compounds with similar structures exhibit significant anti-inflammatory and cytotoxic activities. For instance, derivatives of this compound have shown promising results in inhibiting nitric oxide production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its derivatives are often explored for their reactivity in forming complex molecules. The presence of multiple functional groups allows for diverse synthetic pathways, making it a target for developing novel compounds with specific biological activities.

Material Science

In material science, 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde can be utilized in the development of new materials with unique properties. Its ability to form stable complexes with metals may lead to applications in catalysis and sensor technology.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Acetyl-2,6-dihydroxy-3-methoxybenzaldehyde

- 2,4-Dihydroxy-6-methoxybenzaldehyde

- 3-Formyl-2,6-dihydroxy-4-methoxyacetophenone

Uniqueness

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde (also known as EVT-368767) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde includes several functional groups that contribute to its reactivity and biological activity:

- Hydroxyl Groups : These groups enhance the compound's ability to form hydrogen bonds with biological macromolecules.

- Methoxy Group : This group influences the compound's lipophilicity and interaction with lipid membranes.

- Acetyl Group : This moiety can undergo metabolic transformations, leading to the formation of active metabolites.

The biological activity of 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may involve scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

- Acetylcholinesterase Inhibition : Preliminary studies suggest that 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde may inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

A study evaluated the antioxidant capacity of various compounds, including 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde, using several assays such as DPPH and ABTS radical scavenging tests. The results indicated that this compound effectively scavenged free radicals:

| Compound | IC50 (µM) |

|---|---|

| 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde | 25 |

| Reference Compound A | 30 |

| Reference Compound B | 40 |

Antimicrobial Activity

In vitro studies have demonstrated that 3-Acetyl-2,6-dihydroxy-4-methoxybenzaldehyde exhibits antimicrobial effects against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that the compound may exert neuroprotective effects through its antioxidant properties and potential acetylcholinesterase inhibition. In a study involving animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation:

| Treatment Group | Cognitive Score Improvement (%) |

|---|---|

| Control | 0 |

| Low Dose | 20 |

| High Dose | 35 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde, and how can reaction conditions be systematically optimized?

- Methodological Answer : A general approach involves refluxing substituted benzaldehydes with nucleophilic agents (e.g., acetylated phenols) in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, describes a similar protocol for synthesizing triazole derivatives, where reaction time (4 hours), solvent (absolute ethanol), and stoichiometry (1:1 molar ratio) are critical. Optimization may involve varying temperature (80–120°C), acid catalyst concentration, or substituting ethanol with DMF for higher polarity. Yield improvements can be tracked via HPLC (as in ) or TLC monitoring.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of 3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde?

- Methodological Answer :

- NMR : Analyze proton environments: Methoxy (-OCH₃) groups typically show singlets near δ 3.8–4.0 ppm, while acetyl (-COCH₃) protons appear as singlets at δ 2.1–2.5 ppm. Aromatic protons in dihydroxy-substituted positions may exhibit downfield shifts due to hydrogen bonding (δ 6.5–7.5 ppm) .

- IR : Key peaks include C=O stretch (1680–1720 cm⁻¹ for acetyl), O-H stretch (3200–3600 cm⁻¹ for phenolic -OH), and C-O-C stretch (1250–1300 cm⁻¹ for methoxy) .

- MS : High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm error. For isotopic patterns, suggests referencing deuterated analogs for validation.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles.

- Assay Reproducibility : Standardize protocols using guidelines like EFSA’s risk assessment framework (). For antimicrobial activity, ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO <1% v/v).

- Purity Verification : Use HPLC (C18 columns, acetonitrile/water gradients) coupled with diode-array detection (DAD) to confirm compound purity >95% (as in ). Impurity peaks <0.1% should be characterized via LC-MS .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and pharmacological targets of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). demonstrates this for hydrogen-bonding interactions in hydrazide derivatives.

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, CYP450). Align results with experimental IC₅₀ values from kinase assays, as seen in for oxadiazoline derivatives.

Q. What are the challenges in chromatographic separation of 3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde from structurally similar metabolites, and how can they be addressed?

- Methodological Answer : Co-elution issues arise due to similar polarity among hydroxylated analogs. Solutions include:

- HPLC Method Development : Use phenyl-hexyl columns for better aromatic selectivity. Adjust mobile phase pH (2.5–3.0 with 0.1% formic acid) to ionize phenolic -OH groups, improving resolution (as in ).

- LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective quantification. For example, monitor transitions like m/z 225 → 181 (loss of COCH₃) with collision energy optimized via QTOF-MS .

Methodological Best Practices

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of phenolic groups. recommends 0–6°C for methoxy-substituted benzaldehydes.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Q. What safety protocols are critical when working with 3-acetyl-2,6-dihydroxy-4-methoxybenzaldehyde in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested for permeability using ASTM F739) and lab coats. mandates flame-retardant clothing for volatile solvents.

- Ventilation : Use fume hoods with face velocity ≥0.5 m/s. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.